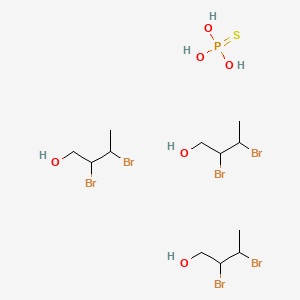
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a complex organic compound that features both bromine and phosphorus atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromobutan-1-ol typically involves the bromination of butan-1-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butan-1-ol molecule. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
For the preparation of trihydroxy(sulfanylidene)-lambda5-phosphane, a phosphorus-containing precursor is reacted with a sulfur source under specific conditions to introduce the sulfanylidene group. The reaction conditions may involve the use of a solvent, temperature control, and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2,3-Dibromobutan-1-ol can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butan-1-ol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2,3-dibromobutanal or 2,3-dibromobutanoic acid.
Reduction: Formation of butan-1-ol or its derivatives.
Substitution: Formation of 2,3-dihydroxybutan-1-ol or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the sulfanylidene group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromobutan-1-ol: Similar in structure but with bromine atoms at different positions.
2,3-Dimethoxypropan-1-ol: Contains methoxy groups instead of bromine atoms.
2,3-Dibromo-1-propanol: A shorter chain analog with similar bromine substitution.
Uniqueness
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to the presence of both bromine and phosphorus atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64375-05-9 |
|---|---|
Molekularformel |
C12H27Br6O6PS |
Molekulargewicht |
809.8 g/mol |
IUPAC-Name |
2,3-dibromobutan-1-ol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C4H8Br2O.H3O3PS/c3*1-3(5)4(6)2-7;1-4(2,3)5/h3*3-4,7H,2H2,1H3;(H3,1,2,3,5) |
InChI-Schlüssel |
GUQJOHBCSLWWMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CO)Br)Br.CC(C(CO)Br)Br.CC(C(CO)Br)Br.OP(=S)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


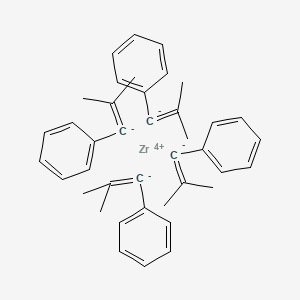
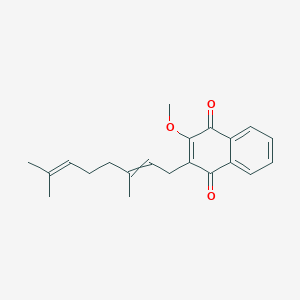
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)

![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
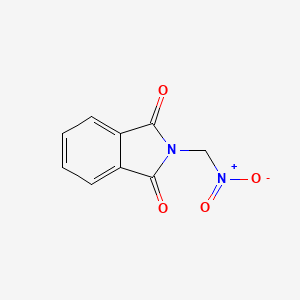
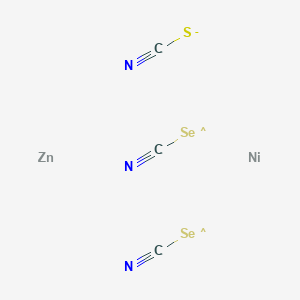
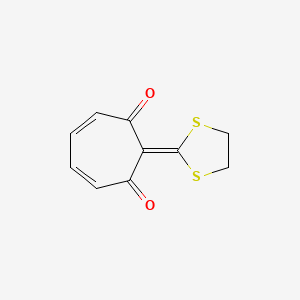
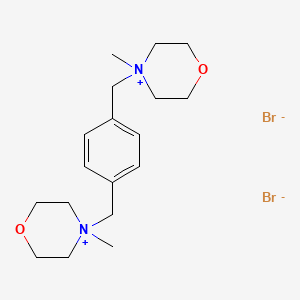
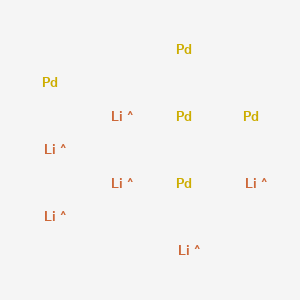
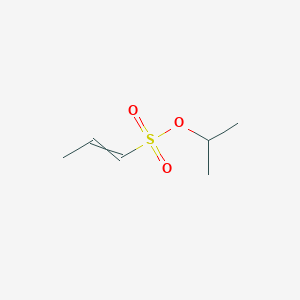
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
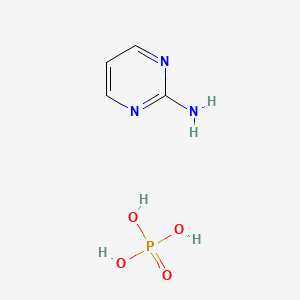
silane](/img/structure/B14505345.png)
